molecular formula C12H22O2 B8752642 Cyclopentanone, 2-(1-hydroxyheptyl)- CAS No. 93430-30-9

Cyclopentanone, 2-(1-hydroxyheptyl)-

Cat. No.: B8752642
CAS No.: 93430-30-9
M. Wt: 198.30 g/mol
InChI Key: VZAPPURGJHNQTF-UHFFFAOYSA-N
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Description

Cyclopentanone derivatives are a class of organic compounds characterized by a five-membered ketone ring with diverse substituents. The compound Cyclopentanone, 2-(1-hydroxyheptyl)- features a hydroxylated heptyl chain at the 2-position of the cyclopentanone core.

Key structural attributes:

  • Core structure: Cyclopentanone (C₅H₈O).
  • Substituent: A hydroxyheptyl group (-CH(OH)(CH₂)₅CH₃), introducing both hydrophilicity (via -OH) and lipophilicity (via the alkyl chain).
  • Molecular formula: Estimated as C₁₂H₂₂O₂ (based on the pentyl analog, CAS 42558-01-0 ).
  • Molecular weight: ~198.3 g/mol.

Properties

CAS No.

93430-30-9

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

2-(1-hydroxyheptyl)cyclopentan-1-one

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-8-11(13)10-7-6-9-12(10)14/h10-11,13H,2-9H2,1H3

InChI Key

VZAPPURGJHNQTF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C1CCCC1=O)O

Origin of Product

United States

Comparison with Similar Compounds

Cyclopentanone, 2-(1-hydroxypentyl)- (CAS 42558-01-0)

  • Structure : Shorter hydroxyalkyl chain (pentyl vs. heptyl).
  • Molecular formula : C₁₀H₁₈O₂; molecular weight: 170.25 g/mol .
  • Solubility: Longer alkyl chains reduce aqueous solubility. The pentyl analog may exhibit better solubility in polar solvents compared to the heptyl derivative. Boiling point: Predicted to be lower for the pentyl variant due to reduced van der Waals interactions.

Curcumin Analogs with Cyclopentanone Moieties

Fragrance Compound: Cyclopentanone, 2-[2-(4-methyl-3-cyclohexen-1-yl)propyl]- (Nectaryl, CAS 95962-14-4)

  • Structure : Features a propyl-cyclohexenyl group instead of hydroxyalkyl .
  • Applications : Used in perfumery due to its peach-like odor.
  • Key differences :
    • Functional groups : The absence of a hydroxyl group in Nectaryl reduces polarity, making it more volatile and suitable for fragrance applications.
    • Environmental impact : Classified as an environmentally hazardous substance (UN 3082) , whereas the hydroxyheptyl derivative’s environmental fate remains uncertain.

Hydroxymethyl Derivatives (e.g., 2-(Hydroxymethyl)cyclopentanone, CAS 20618-42-2)

  • Structure : A shorter hydroxymethyl (-CH₂OH) substituent .
  • Physical properties : Predicted boiling point: 360.2°C; density: 1.02 g/cm³ .
  • Comparison :
    • The hydroxyheptyl group’s longer chain may lower boiling point due to increased steric hindrance but enhance lipid solubility.

Structure-Activity Relationships (SAR)

Impact of Hydroxyalkyl Chain Length

  • Lipophilicity : Increases with chain length (pentyl < heptyl), affecting bioavailability and tissue distribution.
  • Hydrogen bonding : The -OH group enables interactions with biological targets (e.g., enzymes), but longer chains may sterically hinder such interactions.

Physical and Chemical Properties

Property Cyclopentanone, 2-(1-hydroxyheptyl)- 2-(1-Hydroxypentyl)- (CAS 42558-01-0) Nectaryl (CAS 95962-14-4)
Molecular formula C₁₂H₂₂O₂ (estimated) C₁₀H₁₈O₂ C₁₅H₂₄O
Molecular weight (g/mol) ~198.3 170.25 220.35
Boiling point Not reported Not reported Not reported
Density (g/cm³) ~0.95–1.0 (estimated) Not reported Not reported
Solubility Low in water; soluble in organic solvents Likely higher aqueous solubility Low aqueous solubility

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